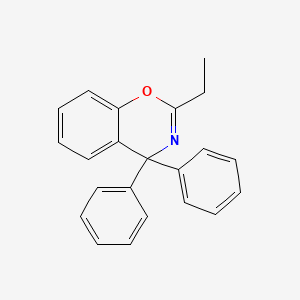![molecular formula C14H20F3N3O B5030002 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine, also known as TFMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine selectively binds to the regulatory domain of PKCε, inhibiting its activity. This leads to a reduction in the phosphorylation of downstream targets of PKCε, which results in changes in cellular processes such as synaptic plasticity and memory formation.
Biochemical and physiological effects:
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has been shown to have significant effects on synaptic plasticity and memory formation in animal models. It has been demonstrated to impair the formation of long-term potentiation (LTP), a process that is essential for the formation of memory. 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has also been shown to impair spatial memory in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine in lab experiments is its selectivity for PKCε, which allows for the specific inhibition of this isoform without affecting other PKC isoforms. However, one limitation is the lack of information on the long-term effects of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine on cellular processes and its potential toxicity.
Orientations Futures
There are several future directions for research on 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine. One potential area of study is the role of PKCε in the development and progression of neurological disorders such as Alzheimer's disease. Another area of research could be the development of more selective and potent inhibitors of PKCε that could be used as potential therapeutic agents. Additionally, the effects of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine on other cellular processes and its potential toxicity need to be further investigated.
Méthodes De Synthèse
The synthesis of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine involves a multi-step process that includes the reaction of 4-morpholinecarboxaldehyde with 2-bromo-3-pyridinecarboxylic acid, followed by the reaction of the resulting compound with 4,4,4-trifluoro-1-butanol. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the protein kinase C epsilon (PKCε) isoform, which is involved in various cellular processes, including synaptic plasticity and memory formation. 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine can be used to study the role of PKCε in these processes and its potential as a therapeutic target for neurological disorders.
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O/c15-14(16,17)4-2-5-18-11-12-3-1-6-19-13(12)20-7-9-21-10-8-20/h1,3,6,18H,2,4-5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFWOCQTNSSKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![2,7-diamino-6'-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5029927.png)
![9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5029937.png)
![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![N-[4-(4-chlorophenoxy)phenyl]pentanamide](/img/structure/B5029942.png)
![6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5029947.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)


![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5029984.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5030008.png)
![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5030028.png)